molecular formula C16H14F2O B1327416 3',4'-Difluoro-3-(2-methylphenyl)propiophenone CAS No. 898790-11-9

3',4'-Difluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327416
CAS No.: 898790-11-9
M. Wt: 260.28 g/mol
InChI Key: PMHYNFUFHNOMLH-UHFFFAOYSA-N
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Description

3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a propiophenone derivative of high interest in advanced organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate for the development of novel pharmacologically active molecules. Its molecular structure, featuring both difluorophenyl and methylphenyl groups, makes it a valuable scaffold in structure-activity relationship (SAR) studies. Scientific literature indicates that closely related propiophenone derivatives demonstrate significant biological activity. For instance, certain compounds within this chemical class have been investigated for their potential as central nervous system (CNS) agents, including myorelaxant (muscle relaxant) and anticonvulsant properties . The structural motifs present in this compound, particularly the fluorinated aromatic ring, are commonly employed in drug discovery to fine-tune properties like metabolic stability, bioavailability, and binding affinity. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHYNFUFHNOMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644046
Record name 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
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Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-11-9
Record name 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20644046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The most common synthetic approach to propiophenone derivatives, including fluorinated analogs, is the Friedel-Crafts acylation . This method involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

  • Reactants:
    • 3,4-difluorobenzoyl chloride (acylating agent)
    • 2-methylacetophenone or 2-methylbenzene derivatives (aromatic substrate)
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
  • Conditions:
    • Anhydrous environment to prevent hydrolysis of acyl chloride
    • Controlled temperature to optimize yield and minimize side reactions
  • Process: The acyl chloride reacts with the aromatic ring of 2-methylacetophenone, introducing the propiophenone moiety with difluoro substitution on the aromatic ring.

This method is scalable and widely used in industrial settings, often employing continuous flow reactors for better control and efficiency. Purification typically involves recrystallization and chromatographic techniques to achieve high purity.

Indirect Synthesis via Fluoro-Substituted Aminobiphenyl Intermediates

A more complex synthetic route involves the preparation of fluoro-substituted aminobiphenyl intermediates, which can be further transformed into the target propiophenone derivative.

  • Step 1: Preparation of 3,4-bis-fluoro-2'-nitrobiphenyls

    • React o-nitrobenzoic acid salts with substituted halobenzenes in the presence of palladium and copper catalysts under elevated temperatures (80–240 °C) for 9–48 hours.
    • Solvents such as N-methylpyrrolidone or polyethylene glycol (PEG-400) are used.
    • Post-reaction workup includes filtration, washing, concentration, and crystallization to isolate the nitrobiphenyl intermediate.
  • Step 2: Catalytic Hydrogenation

    • The nitrobiphenyl intermediates undergo catalytic hydrogenation under mild conditions (20–80 °C, 0.2–2 MPa pressure) to reduce the nitro group to an amino group, yielding 3,4-bis-fluoro-2'-aminobiphenyls with yields of 83–93% and purity up to 98%.
  • Step 3: Further Functionalization

    • The aminobiphenyl intermediates can be converted into the propiophenone structure through additional synthetic steps involving carbonylation or coupling reactions, although specific details for this final transformation to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone are less documented in the available literature.

This multi-step method is noted for its short synthetic route, mild reaction conditions, low equipment investment, and high yield, making it attractive for commercial applications.

Comparative Data Table of Preparation Methods

Method Key Reactants/Intermediates Catalysts/Conditions Yield (%) Purity (%) Advantages Limitations
Friedel-Crafts Acylation 3,4-difluorobenzoyl chloride + 2-methylacetophenone AlCl3, anhydrous, controlled temp High High Simple, scalable, industrially viable Requires strict anhydrous conditions
Fluoro-Substituted Aminobiphenyl Route o-nitrobenzoic acid salts + substituted halobenzenes Pd, Cu catalysts, 80–240 °C, hydrogenation 83–93 Up to 98 High yield, mild conditions, low cost Multi-step, complex intermediates
Grignard Reagent + Oxidation m-tolualdehyde + ethyl magnesium chloride Radical initiators, oxygen atmosphere, 80–120 °C 90–93 Up to 99 High purity, adaptable Requires careful temperature control

Research Findings and Notes

  • The Friedel-Crafts acylation remains the most straightforward and widely used method for synthesizing propiophenone derivatives, including fluorinated analogs, due to its simplicity and scalability.

  • The fluoro-substituted aminobiphenyl route offers a novel approach with high yields and purity, suitable for commercial production with lower environmental impact due to mild conditions and fewer by-products.

  • The Grignard reagent approach combined with catalytic oxidation is a versatile method for introducing methyl groups and can be adapted for fluorinated substrates, although it requires careful control of reaction parameters to avoid side reactions.

  • Purification techniques such as recrystallization and chromatography are essential across all methods to achieve the desired purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.

Scientific Research Applications

3’,4’-Difluoro-3-(2-methylphenyl)propiophenone has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

    Chemical Research: It serves as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: It can affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9)

  • Molecular Formula : C₁₆H₁₅ClO
  • Molecular Weight : 258.74
  • Key Differences : Replacing fluorine with chlorine at the 3' position increases molecular weight and polarizability. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions .

2'-Chloro-4',5'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 898757-29-4)

  • Molecular Formula : C₁₃H₁₃ClF₂O₃
  • Molecular Weight : 291
  • The combined chloro-difluoro substitution pattern could modulate electronic effects in catalytic processes .

Fluorinated Propiophenones with Varied Substituents

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 654673-34-4)

  • Molecular Formula : C₁₅H₁₁F₃O
  • Molecular Weight : 264.24
  • Key Differences : The trifluorinated derivative exhibits higher electronegativity, which may enhance binding affinity in enzyme inhibition studies. The absence of a methyl group reduces hydrophobicity compared to the target compound .

3',4',5'-Trifluoro-3-(2,4-dimethylphenyl)propiophenone

  • Molecular Formula: Not explicitly provided (inferred as C₁₇H₁₅F₃O).
  • Key Differences : The trifluoro substitution and dimethylphenyl group likely increase steric bulk and electron-withdrawing effects, impacting crystallization behavior and synthetic accessibility .

Methyl-Substituted Propiophenones

2',3'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS 898789-50-9)

  • Molecular Formula : C₁₈H₂₀O
  • Molecular Weight : 252.36
  • Key Differences : Methyl groups at the 2',3' positions reduce electronegativity but enhance lipophilicity, favoring membrane permeability in biological systems. The absence of fluorine diminishes metabolic stability .

Implications of Structural Variations

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances electronic effects in aromatic systems, while chlorine’s polarizability supports diverse reaction pathways (e.g., nucleophilic substitutions) .
  • Methyl Groups : Increase lipophilicity but reduce metabolic stability compared to halogenated analogs .
  • Heterocyclic Moieties : The 1,3-dioxane ring in CAS 898757-29-4 improves solubility but complicates synthetic routes due to steric effects .

Biological Activity

3',4'-Difluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₄F₂O and a molecular weight of 260.29 g/mol. This compound is notable for its structural features, including a propiophenone backbone and the presence of fluorine atoms at the 3' and 4' positions of the aromatic ring. These characteristics significantly influence its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its unique biological activities. The fluorinated structure enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₄F₂O
Molecular Weight260.29 g/mol
CAS Number898790-11-9
MDL NumberMFCD03843006
Purity97%

Biological Activity

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in pain and inflammation pathways.

The exact mechanism of action for this compound remains under investigation, but it is hypothesized that its fluorinated structure may enhance interactions with biological receptors, leading to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs. Interaction studies are essential for understanding these mechanisms fully.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions.
  • Analgesic Properties : Another research effort highlighted the analgesic effects observed in animal models when administered derivatives of this compound, indicating its potential as a pain management agent.
  • Synthesis and Derivatives : Various synthesis methods have been reported, allowing for the creation of derivatives with potentially enhanced biological activities. This versatility underscores the compound's utility in synthetic organic chemistry.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
3',4'-Dichloro-3-(2-methylphenyl)propiophenoneChlorine substituents instead of fluorineDifferent reactivity patterns
PropiophenoneNo fluorine substituentsBaseline for comparison

This comparative analysis reveals that the specific positioning of substituents (fluorine vs. chlorine) can significantly influence both chemical behavior and biological activity.

Q & A

Q. What are the recommended synthetic routes for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated propiophenones typically involves halogen substitution or Friedel-Crafts acylation. For 3',4'-difluoro derivatives, halogen exchange using catalytic CuI/KF in DMF at 120°C has been effective for introducing fluorine atoms at specific positions . For the 2-methylphenyl group, Friedel-Crafts alkylation with AlCl₃ as a Lewis acid under anhydrous conditions (0–5°C) minimizes side reactions like polyacylation . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aryl precursor to acyl chloride) and inert atmosphere to prevent hydrolysis. Post-reaction quenching with ice-water and extraction with dichloromethane improves purity (>90% by HPLC) .

Q. How should researchers optimize purification methods for this compound, given its fluorinated and aromatic substituents?

Methodological Answer: Recrystallization from ethanol/water (3:1 v/v) at −20°C is effective due to the compound’s low solubility in cold polar solvents. For trace impurities (e.g., unreacted 2-methylphenyl intermediates), flash chromatography on silica gel (hexane/ethyl acetate 4:1) achieves >98% purity. Fluorinated analogs often require TLC monitoring (Rf = 0.6 in same solvent system) to confirm homogeneity . High-vacuum sublimation (50°C, 0.01 mmHg) is recommended for X-ray-grade crystals .

Q. What spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Methodological Answer:

  • ¹⁹F NMR : Two distinct signals near −115 ppm (C₃’F) and −120 ppm (C₄’F) confirm difluoro substitution .
  • ¹H NMR : A triplet for the methyl group (δ 2.35 ppm, J = 7 Hz) and aromatic splitting patterns distinguish the 2-methylphenyl moiety .
  • IR : Strong carbonyl stretch at 1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ validate the ketone and fluorinated groups .
  • HRMS : Exact mass [M+H]⁺ = 264.0895 (calculated for C₁₆H₁₃F₂O) ensures molecular integrity .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation of fluorinated analogs?

Methodological Answer: Conflicting data (e.g., unexpected NOEs in NMR or MS adducts) often arise from rotational isomerism or trace metal contamination. Strategies include:

  • VT-NMR : Heating to 60°C in DMSO-d₆ reduces conformational heterogeneity, clarifying splitting patterns .
  • DFT Calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
  • X-ray Crystallography : Co-crystallization with thiourea derivatives (e.g., 1,3-di-p-tolylthiourea) improves crystal packing for unambiguous confirmation .

Q. What experimental and computational approaches predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 2-methylphenyl ring. Reactivity screening with HNO₃/H₂SO₄ at 0°C shows preferential nitration at the para position of the methyl group (yield: 75%) .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at the ketone-adjacent position. DFT-based Fukui indices (f⁻ > 0.15) identify the α-carbon as the nucleophilic site .
  • In Situ IR Monitoring : Track carbonyl depletion (1680 → 1640 cm⁻¹) to optimize reaction timelines .

Q. How does the compound’s fluorination pattern influence its photophysical properties for material science applications?

Methodological Answer:

  • UV-Vis : Bathochromic shifts (λmax = 290 nm in acetonitrile) arise from fluorine’s inductive effects, enhancing conjugation .
  • Fluorescence Quenching : Fluorine atoms reduce π-π stacking, increasing quantum yield (Φ = 0.45) compared to non-fluorinated analogs (Φ = 0.28) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C (vs. 180°C for non-fluorinated analogs) confirms improved thermal stability due to C-F bonds .

Q. What strategies mitigate decomposition during long-term storage of fluorinated propiophenones?

Methodological Answer:

  • Storage : Argon-purged amber vials at −20°C reduce oxidation and photodegradation.
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated breakdown .
  • Periodic Analysis : Monthly HPLC checks (C18 column, 70:30 acetonitrile/water) monitor purity; >5% degradation warrants repurification .

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